molecular formula C18H31N5O B6796753 N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B6796753
M. Wt: 333.5 g/mol
InChI Key: QPEDDWZKBXXULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-14(23-11-9-21(2)10-12-23)18(24)19-16-13-22(3)20-17(16)15-7-5-4-6-8-15/h13-15H,4-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEDDWZKBXXULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1C2CCCCC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via alkylation or acylation reactions.

    Methylation: The methyl group is added to the pyrazole ring through methylation reactions using reagents like methyl iodide.

    Piperazine ring formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Amide bond formation: The final step involves the formation of the amide bond between the pyrazole derivative and the piperazine derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)butanamide

Uniqueness

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.